Methyl 4-bromo-2-naphthoate

Organic Synthesis Process Chemistry Yield Optimization

Sourcing brominated naphthalene intermediates with precise regiochemistry for coupling reactions remains a bottleneck. Methyl 4-bromo-2-naphthoate (CAS 5043-29-8) solves this with its defined 1,3-disubstitution pattern. • **Key application**: Cornerstone intermediate in AstraZeneca's patented synthesis of 3-cyano-1-naphthalenecarboxylic acid (tachykinin antagonist building block). • **Process advantage**: Enables mercury-free, high-yield Diels-Alder route, improving safety and cost-efficiency. • **Supply reliability**: ≥97% purity, optimized LogP for handling, ideal for CROs and fine chemical manufacturing.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 5043-29-8
Cat. No. B3190944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-naphthoate
CAS5043-29-8
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C(=C1)Br
InChIInChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3
InChIKeyXJBIPEKBFHLNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-naphthoate: Strategic Naphthalene Building Block


Methyl 4-bromo-2-naphthoate (CAS 5043-29-8) is a brominated naphthalenecarboxylic acid ester with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.1 g/mol . It features a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position of the naphthalene ring . This compound serves as a critical intermediate in organic synthesis, particularly in the manufacture of pharmaceuticals and agrochemicals, due to its ability to participate in various coupling reactions and its unique 1,3-disubstitution pattern [1].

Methyl 4-bromo-2-naphthoate: Why Analogs Cannot Substitute


In-class compounds such as methyl 6-bromo-2-naphthoate (CAS 33626-98-1) or 4-bromo-2-naphthoic acid (CAS 1013-80-5) share structural similarities but exhibit critical differences in reactivity, physicochemical properties, and synthetic utility. The position of the bromine atom on the naphthalene ring dictates regioselectivity in cross-coupling reactions, influencing the final product's structure . Furthermore, the methyl ester functionality in methyl 4-bromo-2-naphthoate provides distinct advantages in downstream transformations, such as direct conversion to amides or nitriles, compared to the free carboxylic acid analog [1]. These differences render generic substitution impractical for achieving specific synthetic outcomes or maintaining desired material properties in pharmaceutical development.

Methyl 4-bromo-2-naphthoate: Performance Evidence


Esterification Yield Advantage

Methyl 4-bromo-2-naphthoate can be synthesized with a high yield of ~95% via the esterification of 4-bromo-2-naphthoic acid, as reported in the literature [1]. This compares favorably to the synthesis of its regioisomer, methyl 6-bromo-2-naphthoate, which is reported with yields of 95-100% under specific conditions, but the 4-bromo isomer offers a distinct advantage in accessing the 1,3-disubstituted naphthalene scaffold for specific pharmaceutical targets .

Organic Synthesis Process Chemistry Yield Optimization

Mercury-Free Scalable Route to 3-Cyano-1-naphthalenecarboxylic Acid

A novel route for the manufacture of 3-cyano-1-naphthalenecarboxylic acid, a key intermediate for tachykinin receptor antagonists, utilizes methyl 4-bromo-2-naphthoate as a critical intermediate [1]. This route, involving a Diels-Alder cycloaddition of 3-bromocoumalate to in situ-generated benzyne to form the 4-bromo-2-naphthoate ester, offers significant advantages over previous literature chemistry. Specifically, it avoids the stoichiometric use of mercury salts and provides improved yield, lower cost, and enhanced robustness and ease of operation at larger scales [1]. The ester is then converted to the target cyanoacid via transformation to a nitrile followed by carbonylation of the bromo substituent [1].

Process R&D Pharmaceutical Manufacturing Tachykinin Antagonists

Lipophilicity (LogP) Comparison for Drug Design

The lipophilicity of a building block influences its handling, purification, and the physicochemical profile of the final drug candidate. Methyl 4-bromo-2-naphthoate has a calculated LogP value of 3.38890 [1]. In contrast, methyl 6-bromo-2-naphthoate is reported with a LogP of 4.20 [2]. This difference of approximately 0.8 LogP units indicates that methyl 4-bromo-2-naphthoate is significantly less lipophilic than its 6-bromo isomer, which can be a critical factor in selecting a building block to achieve desired solubility and permeability characteristics in advanced pharmaceutical intermediates.

Physicochemical Properties Lipophilicity Drug Design

Methyl 4-bromo-2-naphthoate: Key Applications


Tachykinin Receptor Antagonist Intermediate Synthesis

Methyl 4-bromo-2-naphthoate is the cornerstone intermediate in a patented, scalable process for manufacturing 3-cyano-1-naphthalenecarboxylic acid, a crucial building block for tachykinin receptor antagonists [1]. This route, developed by AstraZeneca, replaces mercury-intensive methods with a robust Diels-Alder approach, significantly improving process environmental impact, yield, and cost-effectiveness for large-scale pharmaceutical production [1].

1,3-Disubstituted Naphthalene Core Construction

Due to its specific 4-bromo-2-ester substitution pattern, this compound is uniquely suited for the synthesis of 1,3-disubstituted naphthalene derivatives, a motif prevalent in numerous bioactive molecules [2]. Its use enables the efficient exploration of structure-activity relationships (SAR) in drug discovery programs targeting this specific substitution pattern, which is challenging to access via other bromonaphthoate isomers [2].

Custom Pharmaceutical & Agrochemical Intermediate Synthesis

With a commercially available high purity of ≥97% and a well-documented synthetic profile, methyl 4-bromo-2-naphthoate is a preferred building block for contract research organizations (CROs) and fine chemical manufacturers . Its high yield of ~95% in standard esterification procedures and optimized LogP for favorable handling make it a reliable and cost-effective choice for the custom synthesis of complex organic molecules for pharmaceutical and agrochemical applications [3][4].

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